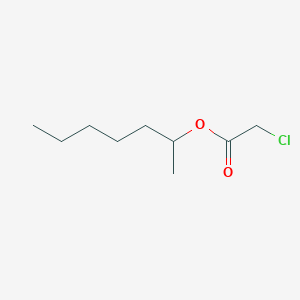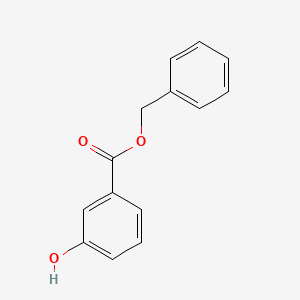
Isobutyl piperazine-1-carboxylate
Übersicht
Beschreibung
Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .
Molecular Structure Analysis
The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of various derivatives of Pyrido(2,3-d)pyrimidine, utilizing isobutyl piperazine-1-carboxylate among other compounds. These derivatives showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Chemical Synthesis and Modification
Gumireddy et al. (2021) described the synthesis of a sterically congested piperazine derivative, showcasing the molecule's novel chemistry and its potential as a pharmacologically useful core. This study exemplifies the synthetic utility of isobutyl piperazine-1-carboxylate in generating new chemical entities with potential pharmaceutical applications (Gumireddy et al., 2021).
Novel Bioactive Alkaloids
El-Desouky, Ryu, and Kim (2007) isolated a novel alkylated piperazine from the leaves of Arum palaestinum Boiss., demonstrating significant cytotoxicity against cultured tumor cell lines. This study indicates the potential of isobutyl piperazine-1-carboxylate derivatives in the discovery and development of new anticancer agents (El-Desouky, Ryu, & Kim, 2007).
Peptide Derivatization for Mass Spectrometry
Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, improving their detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique enhances the ionization efficiency of peptides, showcasing the utility of piperazine derivatives in proteomics research (Qiao et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylpropyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKTRARZLEBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472648 | |
| Record name | Isobutyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl piperazine-1-carboxylate | |
CAS RN |
23672-96-0 | |
| Record name | Isobutyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


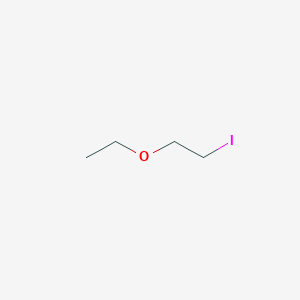
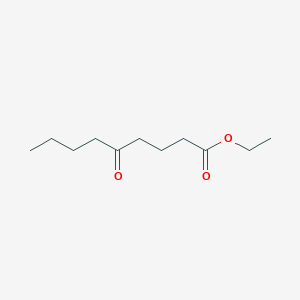
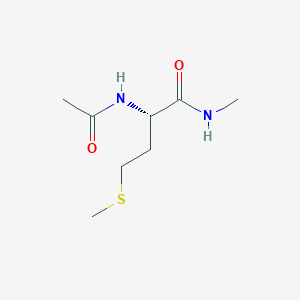
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)
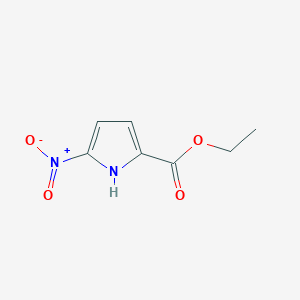
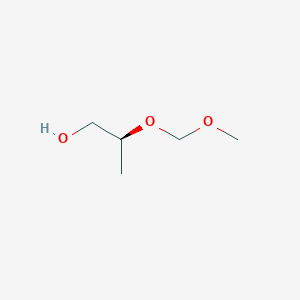
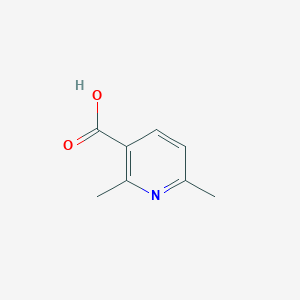
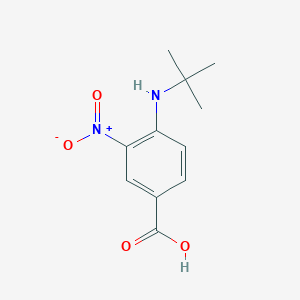
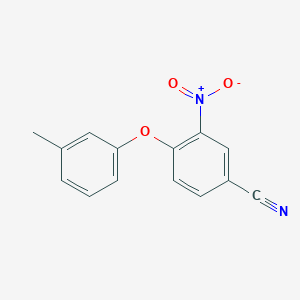
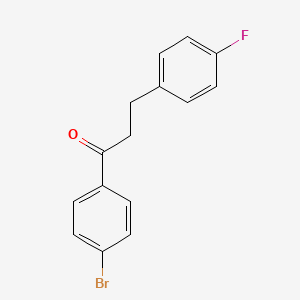
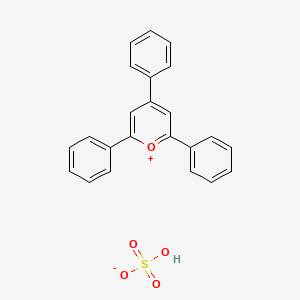
![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)
